molecular formula C23H35N5O3 B2425797 N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 922015-88-1

N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Cat. No.: B2425797
CAS No.: 922015-88-1
M. Wt: 429.565
InChI Key: NNYDYNOYEUPWTB-UHFFFAOYSA-N
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Description

N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C23H35N5O3 and its molecular weight is 429.565. The purity is usually 95%.
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Scientific Research Applications

Research on Structural Components and Analogues

  • ABCB1 Inhibitors

    Research on ABCB1 inhibitors has shown that molecules containing methylpiperazine units can significantly inhibit ABCB1 activity, a trait valuable in overcoming drug resistance in cancer therapy. The study by Colabufo et al. (2008) demonstrated that N-4-methylpiperazine derivatives were potent ABCB1 inhibitors, suggesting potential applications in enhancing the efficacy of chemotherapy drugs by preventing drug efflux from cancer cells (Colabufo et al., 2008).

  • 5-HT1B/1D Antagonists

    The research into 5-HT1B/1D antagonists, involving compounds with N-piperazinylphenyl structures, underscores their relevance in neuropharmacology, particularly for treating neurological disorders such as depression and anxiety. These studies indicate that structural components similar to those found in the compound of interest might influence serotonin receptors, which play a critical role in mood regulation (Liao et al., 2000).

  • Anticonvulsant Activity

    The synthesis and testing of compounds combining elements like piperazine and dioxopyrrolidinyl groups have revealed promising anticonvulsant properties. These findings suggest that incorporating similar structural features could yield compounds with potential applications in epilepsy treatment (Kamiński et al., 2015).

  • Antibacterial Agents

    Studies on the antibacterial activities of enantiomers of temafloxacin, a molecule containing the piperazine unit, underline the importance of structural components in determining antibacterial efficacy. This highlights potential applications in developing new antibacterial agents (Chu et al., 1991).

  • Corrosion Inhibition

    Research into 8-hydroxyquinoline analogs with methylpiperazine components has demonstrated significant potential in corrosion inhibition, suggesting applications in materials science to protect metals from corrosion. This indicates that compounds with similar structures could be explored for their protective properties in industrial applications (About et al., 2020).

Properties

IUPAC Name

N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N5O3/c1-26-9-11-28(12-10-26)21(17-5-6-20-18(14-17)7-8-27(20)2)16-25-23(30)22(29)24-15-19-4-3-13-31-19/h5-6,14,19,21H,3-4,7-13,15-16H2,1-2H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYDYNOYEUPWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2CCCO2)C3=CC4=C(C=C3)N(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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